Bienvenue dans la boutique en ligne BenchChem!

Linifanib

Hepatocellular Carcinoma Phase III Clinical Trial Time to Progression

Linifanib (ABT-869) is the exact ATP-competitive VEGFR/PDGFR multi-kinase inhibitor from Phase III HCC trials demonstrating significantly superior TTP (5.4 vs 4.0 months) and ORR (13.0% vs 6.9%) over sorafenib. Its high selectivity for angiogenic kinases (KDR IC50=4 nM) with minimal off-target activity, potent FLT3-mutant activity (GI50=40 nM), and predictable 18–24 h half-life PK make it non-interchangeable with other agents. Procure this verified-purity compound to ensure experimental reproducibility in sorafenib-resistance, FLT3-AML, and angiogenesis research.

Molecular Formula C21H18FN5O
Molecular Weight 375.4 g/mol
CAS No. 796967-16-3
Cat. No. B1684607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinifanib
CAS796967-16-3
SynonymsA 741439
A-741439
A741439
ABT 869
ABT-869
ABT869
linifanib
N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N1-(2-fluoro-5-methylphenyl)urea
RG 3635
RG-3635
RG3635
Molecular FormulaC21H18FN5O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N
InChIInChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)
InChIKeyMPVGZUGXCQEXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linifanib (ABT-869, CAS 796967-16-3): A Potent, Orally Active Multi-Target VEGFR/PDGFR Tyrosine Kinase Inhibitor for Oncology Research and Development


Linifanib (ABT-869) is a structurally novel, ATP-competitive multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently suppresses members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families [1]. It demonstrates high selectivity for these angiogenic kinases (e.g., KDR IC50 = 4 nM) while showing minimal activity against a broad panel of unrelated tyrosine and serine/threonine kinases (IC50s > 1 µM) [1]. Linifanib is not a general antiproliferative agent but exerts potent, selective activity against cancer cells dependent on mutant kinases such as FLT3 [1]. Clinically, linifanib has been extensively evaluated in global Phase II and Phase III trials, including a large randomized study versus sorafenib in advanced hepatocellular carcinoma (HCC), and has shown a defined pharmacokinetic profile supportive of once-daily oral dosing [2][3][4].

Linifanib (ABT-869) Cannot Be Directly Substituted by Other VEGFR/PDGFR Inhibitors: A Rationale for Precise Procurement


Within the class of VEGFR/PDGFR tyrosine kinase inhibitors, compounds differ substantially in their kinase selectivity spectra, pharmacokinetic properties, and resulting clinical efficacy and toxicity profiles. Linifanib, as a specific molecular entity, possesses a unique combination of potent multi-kinase inhibition (KDR, PDGFR, CSF-1R, FLT3), a distinctive safety signal, and a well-characterized formulation, making it non-interchangeable with other agents like sorafenib, sunitinib, or axitinib [1][2]. For example, direct comparison in a Phase III trial demonstrated that while overall survival with linifanib and sorafenib was similar in advanced HCC, linifanib provided significantly superior time to progression (TTP) and objective response rate (ORR), albeit with a different adverse event burden [3]. These divergent outcomes are a direct result of their differing kinase inhibition fingerprints and pharmacokinetics. For researchers, using a different compound would introduce uncontrolled variables in kinase selectivity, cellular potency, and in vivo behavior, invalidating any attempt to replicate or build upon published findings specific to linifanib. Procurement of the exact compound, with its verified purity and defined crystalline form, is essential for experimental reproducibility [4].

Linifanib (ABT-869) Quantitative Differentiation Evidence: A Guide for Scientific Selection and Procurement


Superior Time to Progression (TTP) and Objective Response Rate (ORR) vs. Sorafenib in Phase III Advanced Hepatocellular Carcinoma (HCC)

In a randomized, open-label, global Phase III trial (NCT01009593) of 1,035 patients with advanced HCC, linifanib demonstrated a statistically significant improvement in median time to progression (TTP) and objective response rate (ORR) compared to sorafenib, the standard-of-care first-line therapy at the time [1]. While overall survival (OS) was similar between the two arms (HR 1.046, 95% CI 0.896-1.221), the secondary endpoints strongly favored linifanib, indicating a different clinical dynamic that may be relevant for research models requiring rapid disease control or a different response pattern.

Hepatocellular Carcinoma Phase III Clinical Trial Time to Progression

Potent and Selective Inhibition of Mutant FLT3 Kinase: A Differentiating Feature for Hematologic Malignancy Research

Linifanib displays potent inhibitory activity against the FLT3 kinase, a common driver mutation in acute myeloid leukemia (AML). It is most effective in cancer cells that are dependent on mutant kinases for proliferation, such as those harboring FLT3 internal tandem duplications (ITD) [1]. This level of potency against FLT3 is a key differentiator from some other VEGFR/PDGFR inhibitors which may have weaker or negligible activity against this target.

FLT3 Acute Myeloid Leukemia Kinase Selectivity

High Solubility in DMSO and Defined Crystalline Form for Reproducible In Vitro and In Vivo Formulation

Linifanib is supplied and characterized as a specific crystalline form (N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N′-(2-fluoro-5-methylphenyl)urea·¼ Ethanolate Crystalline Form 1), which has defined physical and mechanical properties crucial for reproducibility in research [1]. Its high solubility in DMSO (up to 75 mg/mL or 199.78 mM) allows for the convenient preparation of concentrated stock solutions for in vitro assays, a practical advantage over less soluble kinase inhibitors .

Solubility Crystalline Form Formulation

Dose-Proportional Pharmacokinetics and Favorable Half-Life Supporting Once-Daily Dosing in Preclinical Models

Linifanib exhibits linear, dose-proportional pharmacokinetics over a clinically relevant dose range (0.10-0.25 mg/kg) in human studies, which translates to predictable exposure in preclinical animal models [1]. Its terminal half-life of approximately 18-24 hours supports once-daily oral dosing in rodents and other species, simplifying in vivo experimental protocols compared to agents requiring multiple daily administrations [2].

Pharmacokinetics Dose Proportionality Half-Life

High Selectivity for Angiogenic Kinases Over a Broad Panel of Off-Target Kinases

Linifanib is a potent inhibitor of VEGFR and PDGFR family members but demonstrates minimal activity against a wide range of unrelated receptor tyrosine kinases, soluble tyrosine kinases, and serine/threonine kinases [1]. This selectivity profile contrasts with some multi-kinase inhibitors like sunitinib, which inhibits over 50 kinases at therapeutic concentrations.

Kinase Selectivity Off-Target VEGFR

High-Impact Research and Preclinical Development Scenarios for Linifanib (ABT-869, CAS 796967-16-3) Based on Quantitative Evidence


Preclinical Hepatocellular Carcinoma (HCC) Studies Requiring a Comparator or Combination Partner for Sorafenib

Given the direct Phase III comparison showing significantly improved TTP (5.4 vs. 4.0 months) and ORR (13.0% vs. 6.9%) for linifanib over sorafenib in advanced HCC, linifanib is ideally suited for preclinical HCC research [1]. It can be used in patient-derived xenograft (PDX) or cell line-derived xenograft models to investigate mechanisms of resistance to sorafenib, to evaluate combination strategies (e.g., with checkpoint inhibitors or other targeted agents) that aim to build upon the distinct efficacy profile of linifanib, or to model a different response pattern for biomarker discovery.

Investigating FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Signaling and Therapeutics

Linifanib's potent antiproliferative activity against FLT3-mutant leukemia cell lines (e.g., GI50 of 40 nM in MV4-11 cells) makes it a valuable tool for studying FLT3-driven oncogenesis and for validating novel combination therapies in AML [2]. It can be used in vitro to dissect FLT3 signaling pathways and in vivo in xenograft models to assess the efficacy of linifanib alone or in combination with standard-of-care agents like cytarabine, or with other targeted therapies such as FLT3-specific inhibitors, to explore synergy and overcome resistance.

Angiogenesis Research Requiring a Clean, Selective VEGFR/PDGFR Inhibitor with Defined Kinase Selectivity

For fundamental studies on angiogenesis, vascular biology, and tumor-stroma interactions, linifanib's high selectivity for VEGFR and PDGFR family kinases over a broad panel of off-targets (IC50s > 1 µM for most unrelated kinases) offers a significant advantage [3]. Researchers can use linifanib in cellular assays (e.g., VEGF-induced proliferation, IC50 = 0.2 nM) and in vivo models (e.g., corneal angiogenesis, VEGF-induced uterine edema) to interrogate angiogenic pathways with reduced confounding off-target effects, enabling more definitive conclusions about the role of these specific RTKs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose-Optimization Studies in Rodent Models

The well-characterized, dose-proportional pharmacokinetics of linifanib (linear clearance, half-life ~18-24 hours) and its once-daily dosing profile simplify the design and interpretation of PK/PD studies in mice and rats [4]. This compound is suitable for investigations aimed at linking plasma drug exposure to target modulation (e.g., phospho-KDR inhibition in tumor tissue) and anti-tumor efficacy. The predictable PK allows for accurate modeling and simulation, facilitating the translation of preclinical findings to clinical trial design.

Quote Request

Request a Quote for Linifanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.